5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Description

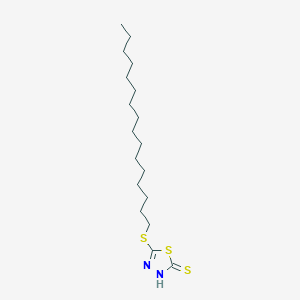

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a sulfur-rich heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a hexadecylsulfanyl (C₁₆H₃₃S–) group at position 5 and a thione (=S) group at position 2. Thiadiazoles are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, often attributed to the electron-rich sulfur atoms and planar aromatic structure .

Properties

IUPAC Name |

5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEUZNRQQCFRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides, prepared via the reaction of hydrazine hydrate with carbon disulfide (CS₂), undergo cyclization under acidic or alkaline conditions to form 1,3,4-thiadiazole-2-thiones. For example:

- Thiosemicarbazide Formation :

$$ R-NHNH2 + CS2 \xrightarrow{NH3} R-C(S)-NHNH2 $$

Here, $$ R $$ represents a substituent that dictates subsequent reactivity. - Cyclization :

$$ R-C(S)-NHNH2 \xrightarrow[\text{NaOH}]{\text{CS}2} \text{1,3,4-Thiadiazole-2-thione} $$

This method, reported by Chhajed et al., achieves yields >70% when using aromatic or heterocyclic amines.

Oxidative Cyclization

Oxidative methods using iodine (I₂) in alkaline media convert dithiocarbazinate salts into thiadiazole-thiones. For instance:

$$ \text{Dithiocarbazinate} \xrightarrow[\text{NaOH}]{I_2/KI} \text{1,3,4-Thiadiazole-2-thione} $$

This route is advantageous for introducing electron-withdrawing groups but requires strict temperature control (0–5°C).

Introduction of the Hexadecylsulfanyl Group

Functionalization at the 5-position of the thiadiazole ring with a hexadecylsulfanyl (-S-C₁₆H₃₃) group involves nucleophilic substitution or oxidative coupling.

S-Alkylation of Thiadiazole-2-thiol Intermediates

A two-step protocol is widely employed:

- Thiol Generation :

The thione tautomer of 1,3,4-thiadiazole-2-thione is converted to its thiol form via base-mediated tautomerization:

$$ \text{Thione} \xrightarrow{\text{NaOH}} \text{Thiolate anion} $$ - Alkylation :

Reaction with hexadecyl bromide (C₁₆H₃₃Br) in acetone or DMF introduces the sulfanyl group:

$$ \text{Thiolate} + C{16}H{33}Br \xrightarrow{\text{acetone}} \text{5-(Hexadecylsulfanyl)-derivative} $$

Yields range from 65% to 85%, depending on the solvent and reaction time.

Direct Cyclization with Pre-Functionalized Intermediates

Alternative routes use pre-synthesized hexadecylsulfanyl-containing precursors. For example:

- Thiosemicarbazide Modification :

Hexadecylamine reacts with CS₂ to form $$ N $$-hexadecylthiosemicarbazide, which cyclizes in acidic media:

$$ C{16}H{33}NH2 + CS2 \rightarrow C{16}H{33}-NHC(S)-NHNH_2 \xrightarrow{HCl} \text{Thiadiazole-thione} $$

This one-pot method simplifies purification but struggles with steric hindrance from the long alkyl chain.

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted hexadecyl bromide.

- Chromatography : Silica gel chromatography with hexane-ethyl acetate (9:1) separates mono- and disubstituted products.

Spectroscopic Validation

Key spectral data confirm successful synthesis:

Comparative Analysis of Synthetic Routes

Industrial and Research Implications

The compound’s amphiphilic nature (hydrophobic hexadecyl chain + polar thiadiazole-thione) makes it valuable in:

Chemical Reactions Analysis

Cyclization of Thiosemicarbazones

A common approach involves the reaction of thiosemicarbazones with aldehydes or ketones in the presence of acidic or basic catalysts. For example:

-

Reaction : Thiosemicarbazone + aldehyde/ketone → 1,3,4-thiadiazole derivatives.

-

Conditions : Refluxing in ethanol or dioxane with triethylamine (TEA) as a base .

Substitution at the 5-Position

The hexadecylsulfanyl group is introduced via nucleophilic substitution or coupling reactions :

-

Mechanism : The thione group at position 2 undergoes nucleophilic attack by hexadecylthiol or its derivatives, replacing a leaving group (e.g., halogen).

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with catalytic bases like TEA .

Cyclization

The formation of the thiadiazole ring involves a three-step mechanism :

-

Nucleophilic attack : The nitrogen atom of the thiosemicarbazone attacks the carbonyl carbon of the aldehyde/ketone.

-

Dehydration : Elimination of water forms an imine intermediate.

-

Cyclization and aromatization : Intramolecular attack by sulfur, followed by deprotonation and aromatic stabilization .

Substitution

The substitution at the 5-position likely follows an SN2 mechanism :

-

Leaving group departure : A halogen or other leaving group is displaced.

-

Nucleophilic attack : Hexadecylthiolate ion replaces the leaving group, forming the C–S bond .

Antimicrobial Activity

Long-chain alkylsulfanyl derivatives (e.g., hexadecyl) enhance lipophilicity , increasing membrane permeability and antimicrobial efficacy . For example:

-

Gram-positive bacteria : Effective against Staphylococcus epidermidis and Bacillus spp.

-

Fungi : Active against Candida spp.

Anticancer Potential

Thiadiazole derivatives with alkylsulfanyl groups show in vitro cytotoxicity against human cancer cell lines (e.g., HepG-2, A-549) . The hexadecyl chain may improve drug delivery via enhanced cellular uptake.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

The compound is being investigated for its potential antimicrobial and antifungal properties. Research indicates that the thiadiazole ring's structure contributes significantly to its biological activity. Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens .

Medicinal Applications

This compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for developing new antimicrobial agents. For instance, derivatives of thiadiazoles have demonstrated cytotoxicity against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

A study evaluated several derivatives of thiadiazoles for their anticancer activity against various cell lines. Compounds showed IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines, indicating significant potential for therapeutic applications .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | MCF-7 | 0.28 |

| Compound C | H460 | 10 |

Industrial Applications

In the industrial sector, this compound is utilized in formulating specialty chemicals and materials due to its unique properties. It is suitable for applications in coatings, adhesives, and lubricants where enhanced performance characteristics are required .

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and contributes to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Selected Thiadiazole Derivatives

Key Observations :

- Hydrogen Bonding: Compounds with –SH (e.g., 5-mercapto-3-phenyl derivative) or amino groups exhibit stronger intermolecular interactions, influencing crystallinity and melting points .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)amino derivatives) increase electrophilicity, enhancing reactivity in biological systems .

Key Findings :

- Anti-inflammatory Activity: Oxadiazole-thiones with pyrimidinyloxymethyl substituents (e.g., 5-(6-methyl-2-morpholino-4-pyrimidinyloxymethyl derivatives) outperform acetylsalicylic acid in reducing inflammation, likely due to targeted enzyme interactions .

- Antimicrobial Potency : Aromatic substituents (e.g., pyridine, nitrophenyl) enhance antibacterial efficacy compared to alkyl chains, possibly via π-π interactions with microbial proteins .

- Structural Flexibility: Derivatives with morpholinomethyl or methylthio groups exhibit tunable pharmacokinetics, balancing solubility and target affinity .

Biological Activity

5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to the presence of the thiadiazole ring and its unique electronic properties. These compounds exhibit a range of biological activities including:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles possess notable antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC) studies have shown that various thiadiazole compounds exhibit strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- The presence of the hexadecylsulfanyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial strains.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented:

- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of against human colon (HCT116) and lung (H460) cancer cell lines .

- Structure–activity relationship (SAR) studies suggest that modifications at the C-5 position significantly influence cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are also noteworthy:

- Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, certain compounds have shown significant activity in reducing inflammation markers in experimental models .

Table: Summary of Biological Activities of Thiadiazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Various thiadiazoles | S. aureus, E. coli | MIC: 0.78 - 3.125 μg/mL |

| Anticancer | Cinnamic acid derivatives | HCT116, H460 | IC50: 0.28 - 10 μg/mL |

| Anti-inflammatory | Selected thiadiazoles | Inflammatory pathways | Not specified |

The mechanisms through which this compound exerts its biological effects may involve:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving 5-mercapto-thiadiazole precursors and hexadecyl halides. Catalytic systems like DMAP/DCC (4-dimethylaminopyridine/dicyclohexylcarbodiimide) are critical for activating the thiol group, enhancing coupling efficiency . Solvent polarity and temperature must be optimized; polar aprotic solvents (e.g., DMF) at 60–80°C typically yield >70% purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify the hexadecyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and thiadiazole ring protons (δ 8.2–8.5 ppm) .

- FT-IR : Confirm S–H (2550 cm⁻¹) absence and C=S (1350 cm⁻¹) presence .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₉H₃₆N₂S₃) .

Q. What are the primary physicochemical properties influencing its solubility and bioavailability?

- Methodological Answer : The long hexadecyl chain confers lipophilicity (logP ≈ 8.2), limiting aqueous solubility. Use surfactants (e.g., Tween-80) or DMSO for in vitro assays. Bioavailability can be improved via nanoemulsion formulations (particle size <200 nm, PDI <0.3) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against bacterial enzymes (e.g., DNA gyrase) or cancer targets (e.g., topoisomerase II). Prioritize compounds with ΔG < −8 kcal/mol .

- QSAR Models : Train models on datasets of thiadiazole derivatives to predict IC₅₀ values. Key descriptors include polar surface area (<90 Ų) and H-bond acceptor count (2–3) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) to identify off-target effects.

- Pathway-Specific Assays : Use NF-κB luciferase reporters for anti-inflammatory activity and broth microdilution for antimicrobial efficacy .

- Metabolomic Profiling : LC-MS/MS can detect downstream metabolites linked to divergent mechanisms .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?

- Methodological Answer : The thione sulfur (S6) forms N–H···S hydrogen bonds (2.8–3.0 Å) with adjacent molecules, stabilizing crystal lattices. Single-crystal XRD reveals planar thiadiazole rings (r.m.s. deviation <0.02 Å). Stability tests (TGA/DSC) show decomposition >200°C, suggesting storage under inert gas .

Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.